Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-
Overview
Description
Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- is a chemical compound with the molecular formula C11H15NO2S2 It is characterized by the presence of a benzoic acid moiety linked to a disulfanyl group, which is further connected to an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 2-aminoethanethiol.
Formation of Disulfide Bond: The 2-aminoethanethiol undergoes oxidation to form a disulfide bond, resulting in the formation of 2,2’-dithiodiethanamine.
Coupling Reaction: The 2,2’-dithiodiethanamine is then coupled with benzoic acid under appropriate reaction conditions to yield Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- involves its ability to interact with biological molecules through its disulfide and amino groups. These interactions can modulate various molecular targets and pathways, including:
Disulfide Bond Formation: The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Amino Group Interactions: The amino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Lacks the disulfide group, making it less versatile in forming disulfide bonds.
Ethyl 4-dimethylaminobenzoate: Contains a dimethylamino group instead of the disulfanyl group, leading to different chemical properties and applications.
Uniqueness
Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- is unique due to its disulfide group, which allows it to participate in redox reactions and form disulfide bonds. This makes it particularly valuable in applications requiring reversible covalent modifications.
Properties
IUPAC Name |
4-[1-(2-aminoethyldisulfanyl)ethyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S2/c1-8(16-15-7-6-12)9-2-4-10(5-3-9)11(13)14/h2-5,8H,6-7,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRZQAVBMRVZFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)SSCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239923 | |
Record name | Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-51-7 | |
Record name | Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[1-[(2-aminoethyl)dithio]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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